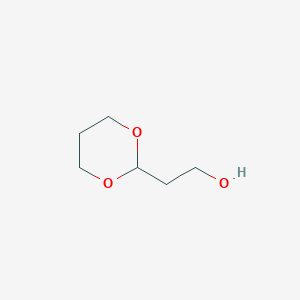

1,3-Dioxane-2-ethanol

Cat. No. B8754231

Key on ui cas rn:

5465-07-6

M. Wt: 132.16 g/mol

InChI Key: LYTNHFVPHUPKGE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCC=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as close as possible to 100%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 1,3-propanediol may be separated from the water as well

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

contained in the product stream by distillation after the hydrogenation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

However, this distillative separation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC1OCCCO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCC=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as close as possible to 100%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 1,3-propanediol may be separated from the water as well

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

contained in the product stream by distillation after the hydrogenation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

However, this distillative separation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC1OCCCO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCC=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as close as possible to 100%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 1,3-propanediol may be separated from the water as well

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

contained in the product stream by distillation after the hydrogenation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

However, this distillative separation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC1OCCCO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06297408B1

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.

Name

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9]>>[OH:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:6]([OH:10])[CH2:7][CH2:8][OH:9].[OH:5][CH2:4][CH2:3][CH:2]1[O:9][CH2:8][CH2:7][CH2:6][O:1]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCC=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as close as possible to 100%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 1,3-propanediol may be separated from the water as well

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

contained in the product stream by distillation after the hydrogenation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

However, this distillative separation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC1OCCCO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |